A Comprehensive Technical Guide to Coumarinic Acid: Structure, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to Coumarinic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of coumarinic acid and its isomers. It details their chemical structures, physicochemical properties, synthesis protocols, and biological activities. The focus is on providing a foundational understanding for professionals engaged in chemical research and drug discovery, with a particular emphasis on the well-studied p-coumaric acid isomer due to its significant therapeutic potential.
Introduction to Coumarinic Acid and Its Isomers
Coumarinic acid, chemically known as (Z)-3-(2-hydroxyphenyl)prop-2-enoic acid or cis-o-coumaric acid, is the initial product formed during the alkaline hydrolysis of coumarin.[1][2] In this process, the lactone ring of coumarin is opened by a nucleophilic attack.[1] However, coumarinic acid is an unstable intermediate. Under acidic conditions or even slightly basic ones, it rapidly cyclizes back to form coumarin. With prolonged exposure to a basic environment, it isomerizes to its more stable trans form, known as o-coumaric acid.[1]
The term "coumaric acid" generally refers to the three stable isomers of hydroxycinnamic acid: ortho-, meta-, and para-coumaric acid (o, m, and p-coumaric acid), which only differ in the position of the hydroxyl group on the phenyl ring.[3] Among these, p-coumaric acid is the most abundant in nature and the most extensively studied for its biological activities.[4][5] These compounds are found widely in the plant kingdom, including in fruits, vegetables, and cereals, and serve as precursors for other complex phenolic compounds like flavonoids and lignin.[4][6] Their low toxicity and diverse pharmacological profile make them attractive scaffolds for drug development.[6][7]
Chemical Structure and Identification
The fundamental structure of coumaric acid is a hydroxy-substituted phenyl group attached to a propenoic acid moiety. The cis and trans configurations are determined by the geometry of the double bond in the propenoic acid side chain.
-
Coumarinic Acid (cis-o-Coumaric Acid) : The unstable cis isomer resulting from coumarin hydrolysis.[2]
-
o-Coumaric Acid (trans-o-Coumaric Acid) : The stable trans isomer with the hydroxyl group at the C-2 position.[3]
-
m-Coumaric Acid (trans-m-Coumaric Acid) : The stable trans isomer with the hydroxyl group at the C-3 position.
-
p-Coumaric Acid (trans-p-Coumaric Acid) : The most common stable trans isomer, with the hydroxyl group at the C-4 position.[8][9]
Table 1: Chemical Identifiers for Coumarinic Acid and its Isomers
| Compound Name | IUPAC Name | Molecular Formula | CAS Number | PubChem CID |
| Coumarinic Acid | (Z)-3-(2-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 495-79-4 | 5280841 |
| o-Coumaric Acid | (E)-3-(2-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 614-60-8 | 637540 |
| m-Coumaric Acid | (E)-3-(3-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 621-54-5 | 637541 |
| p-Coumaric Acid | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 501-98-4 | 637542 |
Physicochemical and Spectroscopic Properties
The properties of coumaric acid isomers are crucial for their isolation, characterization, and application in various fields. p-Coumaric acid is a white solid, slightly soluble in water but highly soluble in ethanol and diethyl ether.[10]
Table 2: Physicochemical Properties of Coumaric Acid Isomers
| Property | Coumarinic Acid (cis-o) | p-Coumaric Acid (trans-p) | Reference(s) |
| Molar Mass | 164.16 g/mol | 164.16 g/mol | [2][8] |
| Melting Point | Not available (unstable) | 211.5 - 214 °C (decomposes) | [8][11] |
| Water Solubility | 1.15 g/L (Predicted) | 1.02 mg/mL (Predicted) | [12][13] |
| logP | 1.9 (Predicted) | 1.79 | [8][12] |
| pKa (Strongest Acidic) | 3.54 (Predicted) | 3.81 (Predicted) | [12][13] |
| Polar Surface Area | 57.53 Ų | 57.5 Ų | [8][12] |
Table 3: Spectroscopic Data for p-Coumaric Acid
| Spectroscopic Method | Key Data Points and Interpretation | Reference(s) |
| ¹H NMR | Chemical shifts observed for aromatic protons (δ ~6.8-7.5 ppm) and vinylic protons (δ ~6.3 and 7.6 ppm), confirming the trans double bond. The hydroxyl and carboxylic acid protons are also observable. | [14][15][16] |
| ¹³C NMR | Signals for the carboxyl group (δ ~168 ppm), aromatic carbons (δ ~116-160 ppm), and vinylic carbons (δ ~115-145 ppm) are characteristic. | [15][16] |
| FT-IR | Characteristic peaks include a broad O-H stretch (from both phenol and carboxylic acid) around 3400-2500 cm⁻¹, a C=O stretch (carboxylic acid) around 1680 cm⁻¹, and C=C stretches (aromatic and vinylic) around 1600-1450 cm⁻¹. | [17][18] |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 164. Key fragmentation patterns correspond to the loss of H₂O and CO₂. | [14] |
| UV-Vis | Shows a UV absorption maximum around 310-345 nm in methanol, indicative of the conjugated system. | [14] |
Synthesis and Experimental Protocols
While various methods exist for synthesizing the coumarin scaffold, such as the Perkin reaction, Pechmann condensation, and Knoevenagel condensation, the most direct way to produce coumaric acid is through the hydrolysis of coumarin.[19][20][21]
General Synthesis: Basic Hydrolysis of Coumarin
This process involves two key steps: the opening of the lactone ring to form the cis-isomer (coumarinic acid) and the subsequent isomerization to the stable trans-isomer (coumaric acid).[1]
Caption: Workflow for the synthesis of o-coumaric acid via hydrolysis of coumarin.
Detailed Experimental Protocol: Synthesis of o-Coumaric Acid
This protocol is adapted from established methods for the basic hydrolysis of a coumarin ester.[1][21]
Objective: To synthesize o-coumaric acid from coumarin via basic hydrolysis.
Materials:
-
Coumarin (1.0 g)
-
20% Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
Reaction Setup: Dissolve coumarin (0.137 mol) in a 20% sodium hydroxide aqueous solution within a high-pressure reactor or a suitable round-bottom flask equipped with a reflux condenser.[1]
-
Hydrolysis and Isomerization: Heat the mixture to 160°C and maintain it for 1 hour under an inert atmosphere to facilitate both the ring opening and the cis-trans isomerization.[1] For laboratory-scale synthesis under standard pressure, refluxing the mixture for several hours may be required.[1]
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly add concentrated HCl to the cooled solution while stirring continuously until the solution becomes strongly acidic (pH ~1-2). A precipitate of o-coumaric acid will form.[1]
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
-
Characterization: The final product's identity and purity should be confirmed using techniques like melting point determination, TLC, and spectroscopic methods (NMR, IR).
Characterization Protocol: RP-HPLC Analysis
Objective: To quantify the presence of coumaric acid in a sample.[14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 310 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure coumaric acid standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 2-10 µg/mL).[14]
-
Sample Preparation: Dissolve the synthesized and purified product or extract in methanol to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the coumaric acid peak in the sample chromatogram by comparing its retention time to that of the standard (approx. 6.6 min under these conditions).[14] Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of coumaric acid in the sample.
Biological Activities and Drug Development Applications
Coumaric acid and its derivatives exhibit a wide spectrum of pharmacological activities, making them valuable lead compounds in drug discovery.[6][22]
Table 4: Summary of Key Biological Activities of p-Coumaric Acid
| Biological Activity | Mechanism of Action | Potential Application | Reference(s) |
| Antioxidant | Acts as a free radical scavenger; modulates endogenous antioxidant enzymes; activates the Nrf2 signaling pathway. | Prevention/treatment of oxidative stress-related diseases. | [4][23] |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6); suppresses the NF-κB pathway. | Treatment of inflammatory conditions like arthritis. | [4][23][24] |
| Anticancer | Induces apoptosis and autophagy in cancer cells; inhibits cell proliferation; may inhibit signaling pathways like PI3K/Akt/mTOR. | Cancer therapy and chemoprevention. | [4][22][25] |
| Antimicrobial | Damages bacterial cell membranes and interacts with bacterial DNA. Broad-spectrum activity against various pathogens. | Development of new antibacterial agents. | [4][9][26] |
| Antidiabetic | Inhibits enzymes involved in glucose metabolism (e.g., α-amylase); may improve insulin sensitivity. | Management of type 2 diabetes. | [22][27] |
| Neuroprotective | Protects neurons from oxidative stress-induced damage. | Prevention/treatment of neurodegenerative diseases. | [23] |
The low toxicity profile of p-coumaric acid further enhances its appeal as a therapeutic agent and a building block for more complex drugs.[4][7]
Involvement in Cellular Signaling Pathways
The therapeutic effects of coumarins are often mediated through their interaction with key cellular signaling pathways.
Nrf2/Keap1 Antioxidant Pathway
p-Coumaric acid can exert its antioxidant and anti-inflammatory effects by activating the Nrf2/Keap1 pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or activators like coumaric acid, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes. This activation also helps inhibit the pro-inflammatory NF-κB pathway.[24]
Caption: Activation of the Nrf2 antioxidant pathway by p-coumaric acid.
PI3K/Akt/mTOR Pro-Survival Pathway
In some cancer cell lines, coumarin derivatives have been shown to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[25] This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Inhibition of this pathway by compounds like coumaric acid can lead to a reduction in cancer cell viability.[25][28]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by p-coumaric acid.
Conclusion
Coumarinic acid and its stable isomers represent a versatile and pharmacologically significant class of phenolic compounds. With a strong foundation of research, particularly on p-coumaric acid, these molecules demonstrate considerable potential in the development of new therapeutics for a range of diseases, including cancer, diabetes, and inflammatory disorders. Their well-defined structure, accessible synthesis, and multifaceted biological activities make them an excellent scaffold for further investigation and optimization by researchers and drug development professionals. This guide provides the core technical information necessary to leverage the potential of coumarinic acid in future scientific endeavors.
References
- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 2. Coumarinic acid | C9H8O3 | CID 5280841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Coumaric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches and Advancements in Drug Development from Phenolic P-coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Coumaric acid | 501-98-4 [chemicalbook.com]
- 10. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. Showing Compound Coumarinic acid (FDB021703) - FooDB [foodb.ca]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmse000591 P-coumaric Acid at BMRB [bmrb.io]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Coumarin synthesis [organic-chemistry.org]
- 21. books.rsc.org [books.rsc.org]
- 22. Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids [jmchemsci.com]
- 23. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 27. brieflands.com [brieflands.com]
- 28. mdpi.com [mdpi.com]
